![molecular formula C8H13N3 B1283136 6-Tert-butylpyridazin-3-amine CAS No. 82560-18-7](/img/structure/B1283136.png)
6-Tert-butylpyridazin-3-amine
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Overview
Description
6-Tert-butylpyridazin-3-amine is a chemical compound that is part of a broader class of pyridazine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The tert-butyl group attached to the pyridazine ring is a sterically demanding substituent that can influence the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of compounds related to 6-tert-butylpyridazin-3-amine involves multi-step chemical reactions starting from simple precursors. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a structurally related compound, starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods demonstrate the versatility of synthetic approaches in creating a variety of substituted pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, such as the Schiff base derivatives of 6-tert-butylpyridazin-3-amine, has been characterized using techniques like X-ray crystallography. For example, the crystal structure of one such derivative shows intramolecular hydrogen bonding, which is crucial for the stability of the molecule . The presence of the tert-butyl group can influence the overall molecular conformation and packing in the solid state.
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including amine exchange reactions. For example, 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide, a compound with a tert-butyl group and a pyridazine-like triazine ring, participates in amine exchange reactions with amino acids to form new compounds . These reactions highlight the reactivity of the nitrogen-containing heterocycles and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-tert-butylpyridazin-3-amine derivatives are influenced by the presence of the tert-butyl group and other substituents. For instance, the tert-butyl group is known to be slightly electron-releasing, which can affect the electronic properties of the molecule, as seen in the cyclic voltammetric data of related terpyridine complexes . Additionally, the steric bulk of the tert-butyl group can prevent certain molecular interactions, such as face-to-face π-interactions, which are typical for simpler ligands . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.
Scientific Research Applications
Asymmetric Synthesis of Amines
6-Tert-butylpyridazin-3-amine is utilized in asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, closely related to 6-tert-butylpyridazin-3-amine, are versatile intermediates for synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols. These compounds are prepared using enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, demonstrating significant utility in asymmetric synthesis (Ellman, Owens, & Tang, 2002).
Catalysis and Ligand Synthesis
6-Tert-butylpyridazin-3-amine and its derivatives are used in the development of ligands for asymmetric catalysis. This application is vital in the synthesis of structurally complex and biologically significant molecules. The flexibility and effectiveness of these ligands have made them essential in various catalytic processes (Xu, Chowdhury, & Ellman, 2013).
Photochemical and Thermal Synthesis
In photochemical and thermal synthesis, compounds like 6-Tert-butylpyridazin-3-amine play a crucial role. They are used in synthesizing polypyridine ruthenium(II) complexes, which have applications in photochemical experiments and ligand interchange reactions. This highlights the compound's significance in creating complex molecular structures through photochemical means (Bonnet et al., 2003).
Antimicrobial Agents
Derivatives of 6-Tert-butylpyridazin-3-amine, such as 1,3,5-triazine derivatives, have been synthesized and evaluated for their antimicrobial properties against various microorganisms. These derivatives have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative strains, indicating the compound's potential in developing new antimicrobial agents (Malik & Patel, 2017).
DNA and Protein Binding
6-Tert-butylpyridazin-3-amine derivatives are used in the synthesis of cyclometalated complexes that exhibit efficient binding with calf thymus DNA and proteins like bovine serum albumin. This application is significant in exploring interactions at the molecular level, which can be vital in drug development and understanding biological processes (Mukhopadhyay et al., 2015).
Safety and Hazards
6-Tert-butylpyridazin-3-amine is classified as a potentially hazardous substance. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with eyes, skin, or clothing should also be avoided. It is advised to use this substance only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-tert-butylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5H,1-3H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJRGMQRSXNYEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548477 |
Source
|
Record name | 6-tert-Butylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82560-18-7 |
Source
|
Record name | 6-tert-Butylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-tert-butylpyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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